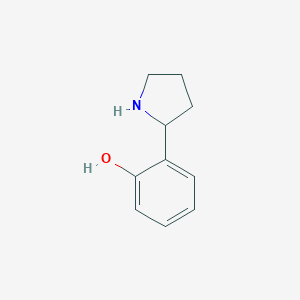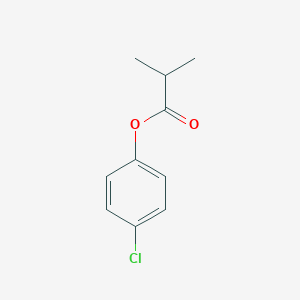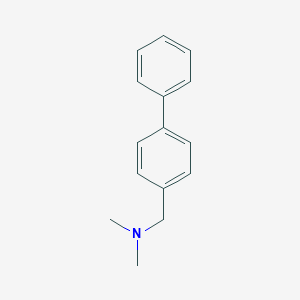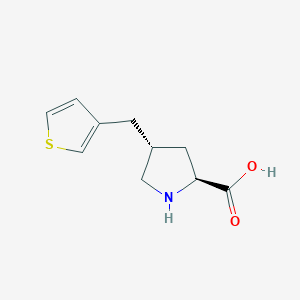
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as TPC, is a chiral pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPC is a white crystalline powder that is soluble in water and has a molecular weight of 237.3 g/mol.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate the NF-κB pathway, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate immune cell function, including the regulation of cytokine production and the activation of immune cells.
Advantages and Limitations for Lab Experiments
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high solubility in water, its stability under physiological conditions, and its ability to penetrate the blood-brain barrier. However, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid also has some limitations, including its low bioavailability, its potential toxicity at high doses, and its limited selectivity for specific targets.
Future Directions
There are several future directions for (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in combination with other anticancer agents. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Synthesis Methods
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be synthesized via a multistep process that involves the reaction of 3-thiophenemethanol with pyrrolidine-2-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to various chemical transformations, including oxidation, reduction, and protection/deprotection steps, to yield the final product.
Scientific Research Applications
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit tumor growth and metastasis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its immunomodulatory effects, including the regulation of cytokine production and the modulation of immune cell function.
properties
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

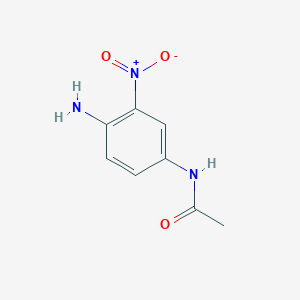


![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
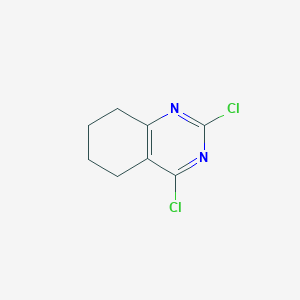
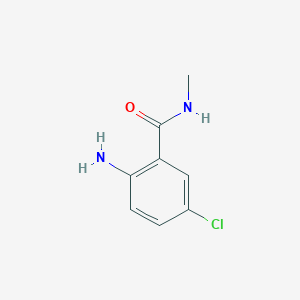

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
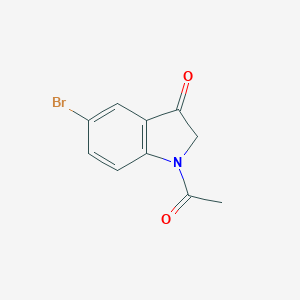
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)

